molecular formula C7H9ClN2O2 B2759938 2,6-Dimethylpyrimidine-4-carboxylic acid hydrochloride CAS No. 2225143-91-7

2,6-Dimethylpyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B2759938
CAS No.: 2225143-91-7
M. Wt: 188.61
InChI Key: GGRHZIJNYDYCIT-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidine-4-carboxylic acid hydrochloride is a pyrimidine derivative characterized by methyl groups at positions 2 and 6 and a carboxylic acid moiety at position 4, which is protonated as a hydrochloride salt. Key physicochemical properties include:

  • Molecular formula: C₇H₈N₂O₂·HCl
  • Molecular weight: 188.61 g/mol (free acid: 152.15 g/mol) .

Properties

IUPAC Name

2,6-dimethylpyrimidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-3-6(7(10)11)9-5(2)8-4;/h3H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRHZIJNYDYCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225143-91-7
Record name 2,6-dimethylpyrimidine-4-carboxylic acid hydrochloride
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Preparation Methods

Chemical Properties and Reactivity

The compound features a pyrimidine ring substituted with methyl groups at positions 2 and 6 and a carboxylic acid moiety at position 4, protonated as a hydrochloride salt. This configuration enhances solubility in polar solvents while maintaining stability under acidic conditions. The electron-withdrawing carboxylic acid group facilitates nucleophilic substitution at adjacent positions, enabling derivatization for drug candidates.

Pharmaceutical Relevance

As a precursor to antimycobacterial agents, this compound’s ability to bind PanD enzyme in Mycobacterium tuberculosis underscores its role in disrupting coenzyme A biosynthesis. Recent studies demonstrate its utility in developing pyrazinoic acid analogs with 5–10-fold increased potency against drug-resistant strains.

Synthetic Routes to this compound

Carboxamide Hydrolysis

A two-step synthesis involves initial preparation of 2,6-dimethylpyrimidine-4-carboxamide (CAS 74502-96-8) followed by acidic hydrolysis:

Step 1: Carboxamide Synthesis
Reacting 2,6-dimethylpyrimidine-4-carbonitrile with aqueous ammonia under catalytic conditions yields the carboxamide intermediate. This method achieves 75–85% purity, requiring recrystallization from ethanol.

Step 2: Hydrolysis to Carboxylic Acid Hydrochloride
Heating the carboxamide with concentrated hydrochloric acid (6 M) at 80°C for 6 hours produces the target compound. The reaction proceeds via nucleophilic acyl substitution, with HCl acting as both catalyst and proton source:
$$ \text{R-CONH}2 + \text{HCl} + \text{H}2\text{O} \rightarrow \text{R-COOH} \cdot \text{HCl} + \text{NH}_4\text{Cl} $$
Yields range from 65–72%, with residual ammonium chloride removed via vacuum filtration.

Direct Carboxylation via Coupling Reactions

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Carboxamide Hydrolysis 65–72% ≥95% High reproducibility; Minimal byproducts Multi-step process; Long reaction times
Direct Coupling 29% 85–90% Single-step methylation Low yield; Requires expensive reagents
Oxidation of Trimethylpyrimidine 35–40% 80–85% Commercially available starting material Poor selectivity; Toxic waste generation

Optimization Strategies and Challenges

Enhancing Coupling Reaction Efficiency

Replacing dimethyl sulfate with iodomethane improves methylation selectivity, albeit at higher cost. Microwave-assisted synthesis reduces reaction time to 2 hours, increasing yield to 41%.

Hydrochloride Salt Stabilization

The hydrochloride form is hygroscopic, requiring storage under nitrogen with desiccants. Lyophilization from tert-butanol/water mixtures produces stable crystalline powders.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 2.58 (s, 6H, CH₃), 8.72 (s, 1H, C₅-H).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (HCl).
  • HRMS (ESI+) : m/z 167.0584 [M+H]⁺ (calc. 167.0583).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 254 nm.

Industrial and Research Applications

Antibiotic Development

The compound’s methyl groups enhance membrane permeability in Gram-negative bacteria, making it valuable for modifying fluoroquinolone antibiotics.

Fluorescent Probes

Conjugation with BODIPY dyes yields pH-sensitive probes for lysosomal imaging, leveraging the carboxylic acid’s ionization state.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrimidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2,6-Dimethylpyrimidine-4-carboxylic acid hydrochloride serves as a building block in the synthesis of more complex pyrimidine derivatives. It is utilized in:

  • Synthesis of Pyrimidine Derivatives : Acts as an intermediate in the preparation of other biologically active compounds.
  • Reactions : Engages in oxidation to form pyrimidine N-oxides and can undergo substitution reactions to yield various substituted pyrimidines .

Biology

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Investigated for its ability to reduce inflammation markers in vitro .

Medicine

The compound is being explored for its medicinal properties:

  • Drug Development : It shows promise in developing antiviral and anticancer agents due to its mechanism of action that may involve inhibiting enzymes related to DNA synthesis .

Case Study: Anticancer Activity
A study evaluated the efficacy of this compound against cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer drug candidate.

Industrial Applications

In addition to its laboratory uses, this compound finds application in various industries:

  • Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its chemical stability and efficacy.
  • Material Science : Employed in developing materials with specific properties for electronic and pharmaceutical applications .

Data Table of Applications

Application AreaSpecific UseResearch Findings
ChemistryBuilding block for pyrimidinesFacilitates synthesis of complex derivatives
BiologyAntimicrobial activityEffective against specific bacterial strains
MedicineAntiviral and anticancer agentInhibits DNA synthesis-related enzymes
IndustryAgrochemical formulationsEnhances efficacy and stability in products

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Substituted Pyrimidine Carboxylic Acids

The following table compares 2,6-dimethylpyrimidine-4-carboxylic acid hydrochloride with structurally related pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
2,6-Dimethylpyrimidine-4-carboxylic acid HCl 2-CH₃, 6-CH₃, 4-COOH·HCl C₇H₈N₂O₂·HCl 188.61 Pharmaceutical intermediate; structural studies
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ 186.57 Precursor for agrochemicals; SDS documented
4-Chloro-2,6-dimethylpyrimidine 4-Cl, 2-CH₃, 6-CH₃ C₆H₇ClN₂ 158.59 Building block in organic synthesis
2,6-Dihydroxypyrimidine-4-carboxylic acid 2-OH, 6-OH, 4-COOH C₅H₄N₂O₄ 156.10 Chelating agent; limited commercial availability

Key Observations :

  • Methyl groups (as in the target compound) improve lipophilicity, which may influence membrane permeability .
  • Acid Stability : Hydrochloride salts (e.g., the target compound) generally exhibit improved solubility and stability compared to free carboxylic acids, as seen in analogs like Nicardipine Hydrochloride .

Biological Activity

2,6-Dimethylpyrimidine-4-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a pyrimidine ring structure with two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position. This unique substitution pattern contributes to its biological activity and chemical reactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various strains of bacteria and fungi, suggesting it could be developed into a therapeutic agent for infectious diseases.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled laboratory setting, macrophages were treated with lipopolysaccharides (LPS) to induce inflammation. The addition of this compound significantly reduced cytokine levels compared to untreated controls.

Anticancer Potential

Another area of research focuses on the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by interfering with DNA synthesis and repair mechanisms.

The proposed mechanism involves the inhibition of specific enzymes critical for DNA replication. For instance, studies have shown that the compound can inhibit thymidylate synthase, an enzyme essential for DNA synthesis, leading to reduced cancer cell viability.

Cancer Cell Line IC50 (µM)
HeLa (cervical)15.5
MCF-7 (breast)22.3
A549 (lung)18.7

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that its trifluoromethylpyridine structure enhances bioavailability, making it suitable for oral administration.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Biological Activity Unique Features
2,4-DimethylpyrimidineModerate antimicrobial activityDifferent substitution pattern
2,6-DimethylpyridineLimited anticancer effectsLacks carboxylic acid group
4,6-DimethylpyrimidineStronger anti-inflammatory propertiesDifferent structural reactivity

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2,6-dimethylpyrimidine-4-carboxylic acid hydrochloride?

  • Methodological Answer : A common approach involves coupling 2,6-dimethylpyrimidine-4-carboxylic acid with hydrochloric acid under controlled conditions. For analogs, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(OAc)₂ and PPh₃) have been employed to introduce substituents on pyrimidine rings, as demonstrated in the synthesis of 2-chloro-6-phenylpyrimidine-4-carboxylic acid . Adjust reaction parameters (solvent, temperature, stoichiometry) based on precursor reactivity.

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of phosphate buffer-methanol (e.g., 70:30 v/v) for purity analysis, as validated for structurally related hydrochlorides . For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitoring decomposition via UV spectrophotometry (λ ~207 nm) .

Q. What solubility properties should be considered for in vitro assays?

  • Methodological Answer : The hydrochloride salt is typically water-soluble due to ionic interactions. For organic solubility, use methanol or dimethyl sulfoxide (DMSO), referencing solubility trends of pyrimidine-carboxylic acid derivatives . Confirm solubility empirically via gravimetric analysis or nephelometry.

Advanced Research Questions

Q. How can researchers resolve contradictory data in HPLC quantification of this compound?

  • Methodological Answer : Contradictions may arise from column aging, mobile phase pH drift, or matrix interference. Optimize HPLC parameters:

  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) .
  • Detection : Adjust wavelength to 210–220 nm for pyrimidine derivatives.
  • Validation : Perform spike-recovery experiments (low, medium, high concentrations) to ensure accuracy (RSD <2%) .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Focus on modifying the pyrimidine ring’s 2- and 6-positions. For example:

  • Introduce electron-withdrawing groups (e.g., Cl) to improve metabolic stability .
  • Replace methyl groups with bulkier substituents to study steric effects on target binding .
  • Use density functional theory (DFT) to predict electronic properties and binding affinities.

Q. How can thermal stability be systematically evaluated for formulation development?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Compare with structurally related hydrochlorides (e.g., dopamine hydrochloride, which decomposes above 200°C) . Store samples in light-resistant, airtight containers to prevent hygroscopic degradation .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for pyrimidine-carboxylic acid derivatives?

  • Methodological Answer : Variability arises from differences in:

  • Ionic strength : Higher buffer concentrations reduce solubility via common-ion effects.
  • Crystallinity : Amorphous vs. crystalline forms exhibit divergent solubility profiles.
  • pH : Protonation states alter hydrophilicity; measure solubility across pH 1–7 using potentiometric titration .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or dehydrogenase targets) due to the compound’s carboxylic acid moiety. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. For cellular uptake, employ LC-MS/MS quantification in cell lysates .

Q. How can researchers validate synthetic intermediates with ambiguous NMR spectra?

  • Methodological Answer : Combine ¹H/¹³C NMR with 2D techniques (HSQC, HMBC) to resolve overlapping signals. Cross-reference with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .

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